Manganate

Catalog No.
S567214
CAS No.
14333-14-3
M.F
MnO4-2
M. Wt
118.936 g/mol
Availability
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Manganate

CAS Number

14333-14-3

Product Name

Manganate

IUPAC Name

dioxido(dioxo)manganese

Molecular Formula

MnO4-2

Molecular Weight

118.936 g/mol

InChI

InChI=1S/Mn.4O/q;;;2*-1

InChI Key

LBSANEJBGMCTBH-UHFFFAOYSA-N

SMILES

[O-][Mn](=O)(=O)[O-]

Canonical SMILES

[O-][Mn](=O)(=O)[O-]

Manganate is a divalent inorganic anion obtained by removal of both protons from manganic acid. It is a manganese oxoanion and a divalent inorganic anion. It is a conjugate base of a hydrogen manganate.

Manganate (CAS 14333-14-3), typically procured as stable salts such as potassium manganate (K2MnO4) or barium manganate (BaMnO4), is a hexavalent manganese oxoanion (MnO4 2-). It serves as a highly selective, mild oxidizing agent in organic synthesis and a critical, isolable intermediate in the industrial electrolytic production of permanganate. Unlike the more common +7 permanganate, manganate features a +6 oxidation state, offering a distinct redox profile and controlled reactivity. This unique electronic configuration allows it to selectively oxidize substrates without the aggressive over-oxidation characteristic of higher-valency manganese compounds, making it a precision tool for complex molecular synthesis and a necessary precursor in large-scale inorganic manufacturing [1].

Substituting manganate with generic, more readily available alternatives like potassium permanganate (KMnO4) or manganese dioxide (MnO2) frequently leads to severe process failures and yield losses. Permanganate is an aggressive oxidant that rapidly over-oxidizes primary alcohols to carboxylic acids and indiscriminately cleaves carbon-carbon double bonds, destroying valuable synthetic intermediates. Conversely, while manganese dioxide is a milder oxidant, its reactivity is notoriously dependent on its preparation method (requiring "active MnO2"), often demanding massive stoichiometric excesses (10–20 equivalents) to achieve acceptable reaction completion. Manganate salts, particularly barium manganate, offer a reproducible, non-hygroscopic alternative that provides precise chemoselectivity with significantly lower reagent loading, eliminating both the over-oxidation risks of Mn(VII) and the batch-to-batch variability of Mn(IV) [1].

Stoichiometric Efficiency and Reproducibility in Selective Oxidation

Barium manganate (BaMnO4) provides a highly reproducible, stable alternative to manganese dioxide for the oxidation of primary alcohols to aldehydes. While active MnO2 suffers from batch-to-batch variability and requires massive excesses to drive reactions to completion, BaMnO4 achieves high yields with a fraction of the material, offering a much more efficient stoichiometric profile [1].

Evidence DimensionReagent equivalents required for complete oxidation
Target Compound Data1 to 3 equivalents of BaMnO4
Comparator Or Baseline10 to 20 equivalents of active MnO2
Quantified DifferenceUp to 90% reduction in required oxidant mass/equivalents
ConditionsOxidation of benzylic and allylic alcohols in organic solvents or under solvent-free microwave conditions

Significantly reduces solid waste, simplifies downstream purification, and ensures batch-to-batch reproducibility in pharmaceutical manufacturing.

Chemoselectivity and Prevention of Over-Oxidation

The +6 oxidation state of the manganate ion provides a controlled redox potential that halts the oxidation of primary alcohols at the aldehyde stage. In contrast, the +7 permanganate ion is a much stronger oxidant that rapidly pushes the oxidation all the way to carboxylic acids, destroying valuable synthetic intermediates and requiring complex workarounds [1].

Evidence DimensionProduct distribution and over-oxidation rate
Target Compound DataYields aldehydes with effectively 0% carboxylic acid formation
Comparator Or BaselinePermanganate (Mn(VII)) rapidly over-oxidizes primary alcohols to carboxylic acids
Quantified DifferenceAbsolute selectivity for the aldehyde oxidation state vs complete over-oxidation
ConditionsOxidation of primary alcohols in controlled synthetic pathways

Eliminates the need for complex protection-deprotection steps and prevents the loss of valuable intermediates during complex molecule synthesis.

Processability and Stability in Alkaline Media

Potassium manganate (K2MnO4) exhibits highly pH-dependent stability, which is exploited in industrial manufacturing. It remains stable in strongly alkaline environments, allowing it to be handled and processed as a reliable intermediate. However, if the pH drops into the neutral or acidic range, it rapidly disproportionates into manganese dioxide and permanganate [1].

Evidence DimensionDisproportionation kinetics and stability
Target Compound DataStable for prolonged periods in alkaline media (pH > 12)
Comparator Or BaselineRapid disproportionation in neutral/acidic media (pH < 10)
Quantified DifferenceComplete stabilization vs rapid degradation into MnO2 and KMnO4
ConditionsAqueous solution storage and electrolytic precursor handling

Dictates the strict alkaline handling and formulation conditions required for industrial-scale manufacturing and electrolytic processing.

Selective Oxidation in API Synthesis

Barium manganate is the reagent of choice for converting primary alcohols to aldehydes in complex pharmaceutical intermediates. Its ability to achieve high yields with only 1-3 equivalents, without the batch variability of active MnO2 or the over-oxidation risks of permanganate, makes it ideal for precise late-stage functionalization[1].

Industrial Precursor for Permanganate Production

Potassium manganate serves as the essential, stable alkaline intermediate in the industrial synthesis of potassium permanganate. By fusing manganese dioxide with potassium hydroxide, K2MnO4 is formed and subsequently converted via controlled electrolytic oxidation, ensuring high-purity product generation at scale [2].

Tandem Oxidation-Heterocyclocondensation Workflows

In microwave-assisted synthesis, manganate reagents facilitate tandem reactions by generating aldehydes in situ, which immediately react to form complex heterocycles like lactones or pyrimidines. The mild and reproducible nature of manganate prevents side reactions, streamlining multi-step synthetic workflows into a single pot [1].

Wikipedia

Manganate ion

Dates

Last modified: 02-18-2024

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